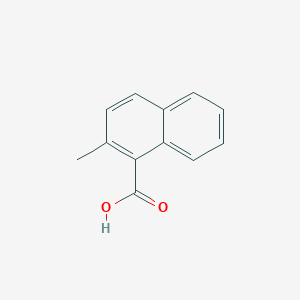

2-Methyl-1-naphthoic acid

Descripción general

Descripción

El dinucleótido de nicotinamida y adenina (sal de sodio hidratada) es la forma reducida del dinucleótido de nicotinamida y adenina. Es una coenzima que se encuentra en todas las células vivas y juega un papel crucial en varios procesos metabólicos. El dinucleótido de nicotinamida y adenina (sal de sodio hidratada) funciona como portador de electrones, participando en reacciones redox alternando entre su forma oxidada (dinucleótido de nicotinamida y adenina) y su forma reducida (dinucleótido de nicotinamida y adenina (sal de sodio hidratada)) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El dinucleótido de nicotinamida y adenina (sal de sodio hidratada) se puede sintetizar mediante la reducción del dinucleótido de nicotinamida y adenina. El proceso de reducción normalmente implica el uso de agentes reductores como el borohidruro de sodio o el gas hidrógeno en presencia de un catalizador .

Métodos de producción industrial: La producción industrial del dinucleótido de nicotinamida y adenina (sal de sodio hidratada) implica la síntesis enzimática utilizando el dinucleótido de nicotinamida y adenina como sustrato. Las enzimas como la reductasa de dinucleótido de nicotinamida y adenina facilitan el proceso de reducción, convirtiendo el dinucleótido de nicotinamida y adenina en su forma reducida .

Análisis De Reacciones Químicas

Tipos de reacciones: El dinucleótido de nicotinamida y adenina (sal de sodio hidratada) principalmente experimenta reacciones redox. Actúa como un agente reductor, donando electrones a varios sustratos. El compuesto también puede participar en reacciones enzimáticas, donde sirve como una coenzima para las oxidorreductasas .

Reactivos y condiciones comunes:

Agentes reductores: Borohidruro de sodio, gas hidrógeno

Catalizadores: Platino, paladio

Enzimas: Reductasa de dinucleótido de nicotinamida y adenina

Productos principales: El producto principal formado a partir de la reducción del dinucleótido de nicotinamida y adenina es el dinucleótido de nicotinamida y adenina (sal de sodio hidratada). En las reacciones enzimáticas, los productos varían dependiendo del sustrato y la enzima específicos involucrados .

Aplicaciones Científicas De Investigación

Plant Growth Regulation

2-Methyl-1-naphthoic acid has been studied for its effects on plant growth. Research indicates that certain naphthoic acid derivatives exhibit significant plant growth-promoting activities. In a study conducted by Fujita et al., various derivatives, including this compound, were tested for their ability to stimulate growth in pea plants. The findings suggested that these compounds could mimic natural growth hormones like indole-3-acetic acid, enhancing both straight growth and callus formation in plant tissues .

Table 1: Growth Activity of Naphthoic Acid Derivatives

| Compound | Activity Level |

|---|---|

| This compound | High |

| 1-Naphthoic acid | Moderate |

| 3-Methyl-1-naphthoic acid | Low |

| 4-Methyl-1-naphthoic acid | Inactive |

The table above summarizes the relative growth activity of various naphthoic acid derivatives based on experimental results.

Biosynthesis of Menaquinones

In biochemical research, this compound serves as a substrate in the enzymatic synthesis of menaquinones (vitamin K2) through prenylation processes. Saito and Ogura demonstrated that the enzyme responsible for this biosynthesis, found in Micrococcus luteus, utilizes 1,4-dihydroxy-2-naphthoate as a substrate for prenylation reactions. This reaction is crucial for the production of various menaquinone forms, which are essential for cellular functions in many organisms .

Table 2: Enzymatic Activity with Substrates

| Substrate | Activity Level |

|---|---|

| 1,4-Dihydroxy-2-naphthoate | High |

| This compound | Moderate |

| Other naphthalene derivatives | Low |

This table highlights the substrate specificity and relative activity levels of different compounds in enzymatic reactions related to menaquinone biosynthesis.

Environmental Microbiology

The role of this compound in environmental microbiology has also been explored, particularly concerning its degradation by microbial communities. Studies have shown that certain bacteria can utilize this compound as a carbon source, facilitating the breakdown of more complex aromatic hydrocarbons. This is significant for bioremediation efforts aimed at cleaning up contaminated environments .

Case Study: Anaerobic Degradation of Naphthalene Compounds

A study on anaerobic degradation revealed that specific microbial cultures could effectively metabolize both 1-naphthoic and 2-naphthoic acids. The degradation pathway involved the conversion of these acids into central metabolites, demonstrating the potential for using these microorganisms in bioremediation strategies to address pollution from aromatic hydrocarbons .

Mecanismo De Acción

El dinucleótido de nicotinamida y adenina (sal de sodio hidratada) ejerce sus efectos actuando como portador de electrones en reacciones redox. Dona electrones a varios sustratos, facilitando su reducción. En la cadena de transporte de electrones mitocondrial, el dinucleótido de nicotinamida y adenina (sal de sodio hidratada) dona electrones al complejo I, que luego los transfiere a través de una serie de complejos, lo que finalmente lleva a la producción de trifosfato de adenosina (ATP) . Este proceso es esencial para la producción de energía celular.

Compuestos similares:

Dinucleótido de nicotinamida y adenina: La forma oxidada del dinucleótido de nicotinamida y adenina (sal de sodio hidratada).

Dinucleótido de nicotinamida y adenina fosfato (NADP): Una forma fosforilada del dinucleótido de nicotinamida y adenina que participa en reacciones anabólicas.

Dinucleótido de nicotinamida y adenina fosfato (NADPH): La forma reducida del dinucleótido de nicotinamida y adenina fosfato, involucrado en reacciones biosintéticas.

Unicidad: El dinucleótido de nicotinamida y adenina (sal de sodio hidratada) es único debido a su papel como agente reductor en el metabolismo celular. Su capacidad para donar electrones lo hace esencial para varios procesos bioquímicos, incluyendo la producción de energía y el equilibrio redox .

Comparación Con Compuestos Similares

Nicotinamide adenine dinucleotide: The oxidized form of nicotinamide adenine dinucleotide (sodium salt hydrate).

Nicotinamide adenine dinucleotide phosphate (NADP): A phosphorylated form of nicotinamide adenine dinucleotide that participates in anabolic reactions.

Nicotinamide adenine dinucleotide phosphate (NADPH): The reduced form of nicotinamide adenine dinucleotide phosphate, involved in biosynthetic reactions.

Uniqueness: Nicotinamide adenine dinucleotide (sodium salt hydrate) is unique due to its role as a reducing agent in cellular metabolism. Its ability to donate electrons makes it essential for various biochemical processes, including energy production and redox balance .

Actividad Biológica

2-Methyl-1-naphthoic acid (C₁₂H₁₀O₂) is a derivative of naphthoic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a methyl group at the 2-position of the naphthalene ring, which influences its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

Antitumor Properties

Research has indicated that naphthoic acids, including this compound, exhibit significant antitumor activity. A notable example is neocarzinostatin (NCS), an anticancer drug that incorporates the naphthoic acid moiety. The mechanism involves DNA intercalation, where the naphthoate group enhances binding to DNA, positioning the chromophore into the minor groove and facilitating cytotoxic effects against various cancers, including leukemia and solid tumors .

Inhibition of Microbial Growth

Naphthoic acids have been studied for their antimicrobial properties. For instance, studies show that certain derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disrupting cellular processes by altering membrane permeability or inhibiting metabolic pathways .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | DNA intercalation; enhances chromophore binding | |

| Antimicrobial | Disruption of cell membrane; metabolic inhibition | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Antitumor Efficacy

In a study involving various naphthoic acid derivatives, including this compound, researchers assessed their effects on cancer cell lines. The results demonstrated that these compounds could induce apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .

Computational Studies

Recent computational analyses have explored how substituents on aromatic compounds like naphthoic acids affect their reactivity and biological activities. These studies provide insights into optimizing the structure for enhanced potency against specific biological targets .

Propiedades

IUPAC Name |

2-methylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPDYGICHBLYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166274 | |

| Record name | 2-Methyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-96-8 | |

| Record name | 2-Methyl-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.